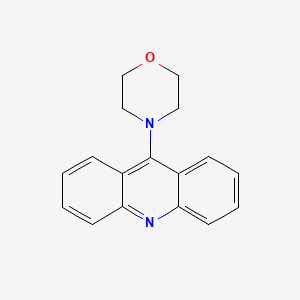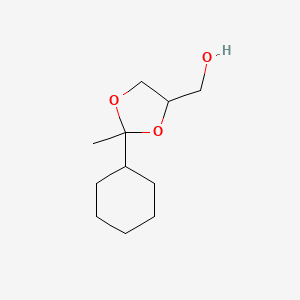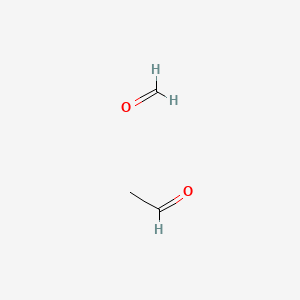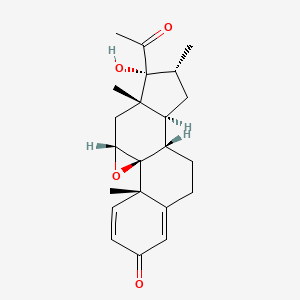
N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is an organic compound with the molecular formula C10H24N4 It is a polyamine, which means it contains multiple amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a solvent such as ethanol or isopropanol and a metal catalyst like Raney nickel or cobalt. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of dipropylene glycol dimethyl ether as a solvent and a Co-Mn-Al catalyst has been shown to improve the yield and reduce by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- Spermine
Uniqueness
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is unique due to its unsaturated butene backbone, which imparts different chemical reactivity compared to its saturated counterparts. This structural feature allows it to participate in additional types of chemical reactions, making it a versatile compound for various applications .
Propriétés
| 170860-50-1 | |
Formule moléculaire |
C10H24N4 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
Clé InChI |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
SMILES isomérique |
C(CN)CNC/C=C/CNCCCN |
SMILES canonique |
C(CN)CNCC=CCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


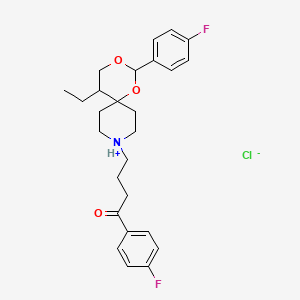
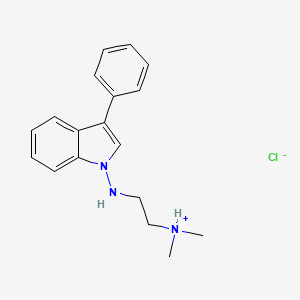


![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
